Bienvenue dans la boutique en ligne BenchChem!

3-(2,4-Difluorophenyl)-5-hydroxybenzoic acid

Lipophilicity ADME Regioisomer comparison

This 3-carboxy/5-hydroxy regioisomer (MW 250.20) provides a unique chemotype that cannot be recapitulated by generic diflunisal. With a sub-4 LogP (3.91), altered H-bond topology, and validated CCR5 antagonist activity (IC₅₀ 10.1 µM), it is an essential scaffold for medicinal chemistry optimization and a critical reference standard for metabolite profiling. Ideal for peripheral anti-inflammatory programs where CNS penetration must be minimized.

Molecular Formula C13H8F2O3
Molecular Weight 250.20 g/mol
CAS No. 1258624-53-1
Cat. No. B6399709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Difluorophenyl)-5-hydroxybenzoic acid
CAS1258624-53-1
Molecular FormulaC13H8F2O3
Molecular Weight250.20 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C2=CC(=CC(=C2)O)C(=O)O
InChIInChI=1S/C13H8F2O3/c14-9-1-2-11(12(15)6-9)7-3-8(13(17)18)5-10(16)4-7/h1-6,16H,(H,17,18)
InChIKeyASLZJSFNCRESSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,4-Difluorophenyl)-5-hydroxybenzoic acid (CAS 1258624-53-1): Structural & Supplier Baseline for Procurement Decisions


3-(2,4-Difluorophenyl)-5-hydroxybenzoic acid (CAS 1258624-53-1, molecular formula C₁₃H₈F₂O₃, MW 250.20 g/mol) is a difluorinated biphenyl carboxylic acid regioisomer of the NSAID diflunisal . Commercially available at 95% purity from specialty chemical suppliers , this compound features a 5-hydroxy substituent and a 3-carboxylic acid group, distinguishing it from the 2-hydroxy-5-carboxylic acid arrangement of diflunisal. Its predicted ACD/LogP is 3.91 and topological polar surface area is 58 Ų , positioning it as a moderately lipophilic, hydrogen-bond-capable scaffold for medicinal chemistry and chemical biology applications.

Why 3-(2,4-Difluorophenyl)-5-hydroxybenzoic acid Cannot Be Replaced by Generic Salicylates or Other Biphenyl Carboxylic Acids


Substituting 3-(2,4-difluorophenyl)-5-hydroxybenzoic acid with diflunisal or other biphenyl carboxylic acid analogs introduces distinct regioisomeric and physicochemical liabilities. The positional swap of the hydroxyl and carboxyl groups alters the intramolecular hydrogen-bond network, which governs acidity, metal-chelation propensity, and target-binding pharmacophore geometry [1]. The predicted ACD/LogP of 3.91 for this compound is materially lower than the experimental LogP of 4.44 reported for diflunisal [2], indicating a measurable difference in lipophilicity that directly affects membrane permeability, solubility, and off-target partitioning in cell-based assays. Furthermore, the 3-carboxy/5-hydroxy arrangement presents a unique hydrogen-bond donor/acceptor topology that cannot be recapitulated by 2-hydroxy-5-carboxy regioisomers, as demonstrated by distinct CCR5 antagonist activity (IC₅₀ 1.01 × 10⁴ nM) recorded for this compound [3]. These physicochemical and biological signatures preclude direct interchange with generic diflunisal or its common metabolites.

Quantitative Differentiation Evidence: 3-(2,4-Difluorophenyl)-5-hydroxybenzoic acid vs. Closest Analogs


Lipophilicity Shift vs. Diflunisal: Predicted LogP 3.91 vs. Experimental LogP 4.44

The target compound exhibits a predicted ACD/LogP of 3.91, compared to the experimentally determined LogP of 4.44 for diflunisal [1]. This ΔLogP of −0.53 units represents a significant reduction in lipophilicity, which directly impacts predicted membrane permeability, aqueous solubility, and plasma protein binding. The lower LogP suggests that 3-(2,4-difluorophenyl)-5-hydroxybenzoic acid may exhibit reduced non-specific binding and improved aqueous solubility relative to diflunisal, although experimental validation is required.

Lipophilicity ADME Regioisomer comparison

CCR5 Antagonist Activity: IC₅₀ 10.1 µM in Human MOLT4 Cells

3-(2,4-Difluorophenyl)-5-hydroxybenzoic acid demonstrates measurable CCR5 antagonist activity with an IC₅₀ of 1.01 × 10⁴ nM (10.1 µM) in a cell-based calcium mobilization assay using human MOLT4 cells [1]. This activity is a distinct pharmacological signature not reported for the parent drug diflunisal in the same assay context. While the absolute potency is modest compared to clinical CCR5 antagonists (e.g., maraviroc IC₅₀ ≈ 3 nM), this confirms that the 3-carboxy/5-hydroxy regioisomer can engage the CCR5 receptor, whereas the 2-hydroxy/5-carboxy configuration of diflunisal does not appear in the same chemogenomic database with this target annotation [2].

CCR5 antagonism Chemokine receptor HIV entry inhibition

Predicted Physicochemical Divergence from 3-Hydroxydiflunisal Metabolite

The target compound (C₁₃H₈F₂O₃, MW 250.20) is structurally and physicochemically distinct from the diflunisal metabolite 3-hydroxydiflunisal (C₁₃H₈F₂O₄, MW 266.23), which bears an additional hydroxyl group at the 2-position [1]. The target compound has only two hydrogen bond donors (carboxylic acid + phenolic OH) versus three for 3-hydroxydiflunisal, and a predicted ACD/LogP of 3.91 versus an estimated lower LogP for the dihydroxy metabolite. This distinction is critical for mass spectrometry-based metabolomics studies where the nominal mass difference of 16 Da and distinct fragmentation patterns enable unambiguous differentiation [2].

Physicochemical properties Metabolite differentiation Drug metabolism

Topological Polar Surface Area and Permeability Predictions vs. Diflunisal

The predicted topological polar surface area (TPSA) of 3-(2,4-difluorophenyl)-5-hydroxybenzoic acid is 58 Ų , which is comparable to diflunisal's TPSA of approximately 57.5 Ų [1]. However, combined with the lower predicted LogP (3.91 vs. 4.44), the target compound occupies a distinct region in the BOILED-Egg permeability model. Both compounds fall within the gastrointestinal absorption zone, but the lower LogP of the target compound predicts a reduced likelihood of blood-brain barrier penetration compared to diflunisal, which may be advantageous for peripherally restricted indications.

TPSA Membrane permeability Drug-likeness

Procurement-Motivated Application Scenarios for 3-(2,4-Difluorophenyl)-5-hydroxybenzoic acid


Chemokine Receptor CCR5 Antagonist Screening and Probe Development

The validated CCR5 antagonist activity (IC₅₀ 10.1 µM in MOLT4 cells) makes this compound a tractable starting point for developing novel CCR5-targeted probes. Unlike diflunisal, which lacks annotated CCR5 activity, this regioisomer provides a unique chemotype for medicinal chemistry optimization toward HIV entry inhibition or inflammatory disease applications [1].

Regioisomer-Specific Structure-Activity Relationship (SAR) Studies on Biphenyl Carboxylic Acids

As a pure 3-carboxy/5-hydroxy regioisomer, this compound fills a critical gap in SAR matrices comparing diflunisal-type scaffolds. Its distinct LogP (3.91 vs. 4.44 for diflunisal) and altered hydrogen-bond topology enable systematic exploration of how carboxyl/hydroxyl positional exchange affects target binding, as evidenced by TTR amyloid inhibition SAR studies on related analogs [1].

Analytical Reference Standard for Diflunisal Metabolite Discrimination in LC-MS/MS Assays

This compound (MW 250.20, C₁₃H₈F₂O₃) serves as a critical reference standard to distinguish the parent regioisomer from the hydroxylated metabolite 3-hydroxydiflunisal (MW 266.23, C₁₃H₈F₂O₄) in biological matrices. The 16 Da mass difference and distinct chromatographic retention arising from the LogP difference (3.91 vs. estimated lower LogP for the dihydroxy metabolite) enable unambiguous multiple reaction monitoring (MRM) method development [2][3].

Peripherally Restricted Anti-Inflammatory Scaffold Design

The combination of sub-4 LogP (3.91) and moderate TPSA (58 Ų) predicts reduced CNS penetration relative to diflunisal (LogP 4.44). This physicochemical profile makes the compound an attractive fragment or scaffold for designing peripherally restricted anti-inflammatory agents where minimizing central nervous system exposure is a key safety requirement [1][2].

Quote Request

Request a Quote for 3-(2,4-Difluorophenyl)-5-hydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.